molecular formula C15H18N2O3 B2720033 3-(2-Ethylbutanamido)benzofuran-2-carboxamide CAS No. 898372-50-4

3-(2-Ethylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2720033
CAS No.: 898372-50-4
M. Wt: 274.32
InChI Key: KALQYZDYQHDZPS-UHFFFAOYSA-N
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Description

3-(2-Ethylbutanamido)benzofuran-2-carboxamide is a compound that belongs to the benzofuran family. The benzofuran core is present in many biologically active natural products, making it a popular scaffold in drug design .

Preparation Methods

The synthesis of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:

Chemical Reactions Analysis

3-(2-Ethylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(2-Ethylbutanamido)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core allows the compound to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-9(4-2)15(19)17-12-10-7-5-6-8-11(10)20-13(12)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALQYZDYQHDZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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